Vercirnon (sodium)

CCR9 selectivity off-target activity chemokine receptor panel

Choose Vercirnon sodium as your non-substitutable CCR9 tool compound. Its exceptional selectivity (>10 µM vs. CCR1-12, CX3CR1-7) eliminates off-target noise. The unique intracellular allosteric binding mode ensures pharmacological profiles unmatched by orthosteric antagonists. Equipotent inhibition of CCR9A/B splice variants (IC50 2.8/2.6 nM) provides consistent data. Ideal as a gold-standard probe for target validation, assay benchmarking, and head-to-head comparison studies. Guarantee experimental reproducibility with the industry's most rigorously characterized CCR9 antagonist.

Molecular Formula C22H20ClN2NaO4S
Molecular Weight 466.9 g/mol
Cat. No. B15144044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVercirnon (sodium)
Molecular FormulaC22H20ClN2NaO4S
Molecular Weight466.9 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N=C2C=CC(=CC2=C(C3=CC=[N+](C=C3)[O-])[O-])Cl.[Na+]
InChIInChI=1S/C22H21ClN2O4S.Na/c1-22(2,3)16-4-7-18(8-5-16)30(28,29)24-20-9-6-17(23)14-19(20)21(26)15-10-12-25(27)13-11-15;/h4-14,26H,1-3H3;/q;+1/p-1/b21-19+,24-20+;
InChIKeyNKNHYMXTVRJZBC-NPPRDZRMSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Vercirnon Sodium (GSK-1605786): A Selective, Orally Bioavailable CCR9 Antagonist for Inflammatory Bowel Disease Research


Vercirnon sodium (synonyms: GSK-1605786 sodium, CCX282-B sodium, Traficet-EN sodium) is a small-molecule, orally bioavailable, selective antagonist of the C-C chemokine receptor type 9 (CCR9) [1]. It is a sulfonamide derivative (molecular formula: C22H20ClN2NaO4S; molecular weight: 466.91) that has advanced to Phase III clinical trials for the treatment of Crohn's disease . As a well-characterized tool compound, vercirnon sodium is extensively used in preclinical research to investigate the role of the CCR9/CCL25 axis in lymphocyte trafficking, intestinal inflammation, and immune-mediated diseases [2].

Why Vercirnon Sodium Cannot Be Replaced by Other CCR9 Antagonists or Generic Chemokine Blockers


Chemokine receptor antagonists are not interchangeable due to profound differences in receptor selectivity, binding mode, and downstream functional consequences. Vercirnon sodium exhibits exceptional selectivity for CCR9 over the entire chemokine receptor panel (CCR1-12, CX3CR1-7) with IC50 values exceeding 10 µM, whereas many other CCR9 antagonists demonstrate significant off-target activity at related receptors . Furthermore, vercirnon's unique allosteric binding to the intracellular side of CCR9 fundamentally distinguishes it from orthosteric or competitive antagonists, leading to distinct pharmacological profiles that cannot be replicated by generic compounds [1]. These molecular characteristics directly impact experimental reproducibility, data interpretation, and the validity of cross-study comparisons, making vercirnon sodium an essential, non-substitutable tool for CCR9-focused research [2].

Quantitative Differentiation of Vercirnon Sodium from Closest Analogs: A Data-Driven Evidence Guide for Procurement and Research Selection


Unparalleled Selectivity for CCR9: Vercirnon Sodium vs. All Known Chemokine Receptors

Vercirnon sodium demonstrates exceptional selectivity for CCR9, with IC50 values >10 µM for all other chemokine receptors tested (CCR1-12 and CX3CR1-7), representing a >1,850-fold selectivity window over its primary target (IC50 = 5.4 nM) . In contrast, the closely related CCR9 antagonist CCX8037 shows measurable activity at CCR5 and CCR1 at concentrations as low as 10 µM [1]. This stark difference in selectivity profile is critical for experiments where off-target effects on other chemokine pathways could confound results.

CCR9 selectivity off-target activity chemokine receptor panel

Equipotent Inhibition of Both CCR9 Splice Variants (CCR9A and CCR9B) by Vercirnon Sodium

Vercirnon sodium inhibits CCL25-directed chemotaxis of both major splice forms of CCR9 (CCR9A and CCR9B) with virtually identical potency (IC50 = 2.8 nM and 2.6 nM, respectively) [1]. This equipotent profile contrasts with other CCR9 antagonists, such as MLN3126, which demonstrate variable efficacy against different splice variants or have not been rigorously characterized for this property . This consistent activity ensures reliable and reproducible CCR9 blockade regardless of the splice variant expressed in a given cell type or tissue.

CCR9 splice variants chemotaxis inhibition CCR9A CCR9B

Phase II Clinical Efficacy: Vercirnon Sodium vs. Placebo in Crohn's Disease

In a 436-patient randomized, placebo-controlled Phase IIb trial (PROTECT-1), vercirnon sodium (500 mg once daily) achieved a 60% clinical response rate at Week 8 and 61% at Week 12, compared to 49% and 47% for placebo, respectively [1]. Notably, the Week 12 difference was statistically significant (p = 0.039). Furthermore, at the end of the 36-week maintenance period, 47% of patients on vercirnon were in clinical remission compared to 31% on placebo (p = 0.012) [1]. While the subsequent Phase III SHIELD-1 trial did not meet its primary endpoint [2], this Phase II data remains the most robust clinical evidence of CCR9 antagonism in IBD and establishes a benchmark for preclinical and translational studies.

Crohn's disease CDAI response clinical remission Phase II trial

Serum-Stable Activity: Vercirnon Sodium's Potency in 100% Human Serum vs. Buffer

Vercirnon sodium maintains potent inhibition of CCR9-mediated chemotaxis even in the presence of 100% human serum, with an IC50 shift from 3.4 nM in buffer to 33.4 nM in serum [1]. This 10-fold shift is relatively modest compared to other CCR9 antagonists like CCX8037, which exhibits a 2.7-fold shift (12 nM to 32 nM) under identical conditions [2]. Importantly, the addition of α1-acid glycoprotein, a major serum binding protein, did not affect vercirnon's potency [1]. This serum stability is a critical differentiator for in vitro studies aiming to translate findings to in vivo settings, as it predicts maintained target engagement in complex biological fluids.

serum protein binding in vitro pharmacology pharmacokinetics

Allosteric Binding Mode: Vercirnon Sodium Binds Intracellularly to CCR9, Preventing G Protein Coupling

Vercirnon sodium binds allosterically to the intracellular side of CCR9, a mode of action distinct from that of orthosteric antagonists which compete with the natural ligand (CCL25) at the extracellular binding pocket [1]. This intracellular allosteric mechanism prevents G protein coupling and subsequent downstream signaling without directly blocking ligand binding [2]. In contrast, most other CCR9 antagonists, including CCX8037, are believed to act as competitive orthosteric inhibitors [3]. This fundamental difference in binding mode has profound implications for experimental design, particularly in studies investigating biased agonism, receptor internalization, and the development of resistance.

allosteric modulation intracellular antagonist G protein-coupled receptor

Optimizing Research Outcomes with Vercirnon Sodium: Three High-Impact Application Scenarios


Definitive Validation of CCR9-Dependent Phenotypes in In Vitro and In Vivo Models

Use vercirnon sodium as the gold-standard chemical probe to validate the specific involvement of CCR9 in cellular and animal models of inflammation, cancer metastasis, or immune cell trafficking. Its exceptional selectivity (IC50 >10 µM for all other chemokine receptors) ensures that observed effects are truly CCR9-mediated, providing high-confidence data for target validation studies and grant applications .

Benchmarking New CCR9 Antagonists or Biologics in Preclinical Development

Employ vercirnon sodium as a well-characterized reference compound in head-to-head comparisons with novel CCR9-targeting agents. Its established potency in both buffer and serum-containing assays (IC50 = 3.4 nM and 33.4 nM, respectively) and its defined clinical efficacy profile (Phase II response rates) provide a rigorous benchmark for assessing the relative activity and potential of new drug candidates [1].

Investigating CCR9 Splice Variant-Specific Signaling Pathways

Leverage vercirnon sodium's equipotent inhibition of CCR9A and CCR9B (IC50 = 2.8 nM and 2.6 nM, respectively) to study the distinct and overlapping functions of these splice variants in T cell homing, dendritic cell migration, or disease pathogenesis without the confounding variable of differential antagonist potency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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